3'-Hydroxy Repaglinide-d5

Isotopic enrichment Mass spectrometry Quantitative bioanalysis

Select 3'-Hydroxy Repaglinide-d5 as your internal standard for LC-MS/MS quantitation of the CYP2C8-mediated M4 metabolite. Its five deuterium atoms provide a +5 Da mass shift with near-identical physicochemical properties, ensuring precise isotope dilution correction for matrix effects and ionization variability. This is critical for DDI studies (e.g., gemfibrozil inhibition), ANDA bioanalytical method validation, and multi-site clinical trials. Supplied with regulatory-grade characterization data, the powder remains stable for 3 years at -20°C, supporting batch-to-batch consistency across extended study timelines.

Molecular Formula C27H36N2O5
Molecular Weight 473.6 g/mol
Cat. No. B585460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxy Repaglinide-d5
Synonyms2-(Ethoxy-d5)-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid; 
Molecular FormulaC27H36N2O5
Molecular Weight473.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33)/i1D3,4D2
InChIKeyOBMAZJVHPAVADF-SGEUAGPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Hydroxy Repaglinide-d5: A Deuterated Internal Standard for LC-MS/MS Quantitation of the CYP2C8 Metabolite


3'-Hydroxy Repaglinide-d5 (CAS 1352792-15-4) is a stable isotope-labeled analog of 3'-Hydroxy Repaglinide, the principal CYP2C8-mediated metabolite (M4) of the antidiabetic drug repaglinide [1]. This deuterated compound, incorporating five deuterium atoms on the ethoxy group (molecular weight: 473.6 g/mol), serves as an internal standard for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. As a mixture of diastereomers, it closely mirrors the metabolic profile of unlabeled 3'-Hydroxy Repaglinide, ensuring reliable calibration in pharmacokinetic and drug-drug interaction studies [3].

3'-Hydroxy Repaglinide-d5: Why Deuterated Metabolite Standards Cannot Be Replaced by Unlabeled Analogs


In quantitative LC-MS/MS workflows for 3'-Hydroxy Repaglinide, direct substitution of the deuterated internal standard with unlabeled 3'-Hydroxy Repaglinide, other deuterated repaglinide metabolites, or structurally related compounds introduces systematic error sources. Unlabeled analogs co-elute with the target analyte and cannot be distinguished by mass spectrometry, precluding accurate isotope dilution quantification . Alternative stable isotope-labeled compounds—such as Repaglinide-d5 (parent drug) or Repaglinide M1-d5—exhibit divergent chromatographic retention, ionization efficiency, and matrix effect profiles due to structural dissimilarity . These mismatches compromise the fundamental requirement of internal standardization: equivalent extraction recovery and ionization suppression between the analyte and its internal standard [1]. Only the exact deuterated analog of 3'-Hydroxy Repaglinide provides the physicochemical near-identity necessary for reliable quantitation in complex biological matrices.

3'-Hydroxy Repaglinide-d5: Quantitative Evidence for Differentiated Analytical Performance


Isotopic Purity and Mass Shift: A 5 Da Differential for Unambiguous LC-MS/MS Discrimination

3'-Hydroxy Repaglinide-d5 incorporates five deuterium atoms on the ethoxy moiety, resulting in a molecular weight increase of +5 Da relative to unlabeled 3'-Hydroxy Repaglinide (468.6 g/mol vs. 473.6 g/mol) [1]. This mass shift ensures complete baseline separation in MS detection channels, eliminating spectral overlap and enabling precise isotope dilution quantitation [2]. In contrast, alternative internal standards such as Repaglinide-d5 (parent drug) or 13C-labeled analogs produce different mass shifts and may exhibit differential fragmentation patterns that do not perfectly mirror the target analyte .

Isotopic enrichment Mass spectrometry Quantitative bioanalysis

Regulatory-Grade Characterization: Compliance with Pharmacopeial Standards for ANDA and Method Validation

3'-Hydroxy Repaglinide-d5 is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against USP or EP pharmacopeial standards can be provided [1]. The compound is explicitly designated for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of repaglinide [1]. In contrast, unlabeled 3'-Hydroxy Repaglinide (typically supplied as a research-grade reference standard) may lack the full documentation suite required for regulatory submissions .

Method validation Regulatory compliance Quality control

Vendor-Reported Purity: 99.46% for 3'-Hydroxy Repaglinide-d5 vs. 98.20% for Unlabeled Metabolite

Commercially available 3'-Hydroxy Repaglinide-d5 (MedChemExpress Cat. HY-135335S) is reported with a purity of 99.46%, while the unlabeled 3'-Hydroxy Repaglinide (Cat. HY-135335) is reported at 98.20% purity . The higher purity of the deuterated standard reduces the contribution of impurities to systematic error in quantitative workflows, thereby improving method accuracy and reproducibility . MuseChem supplies the deuterated compound at ≥95% purity .

Chemical purity Quantitative accuracy Internal standard

Metabolic Pathway Specificity: Targeting CYP2C8 Activity Distinct from CYP3A4-Mediated Pathways

3'-Hydroxy Repaglinide (M4) is formed exclusively via CYP2C8-mediated hydroxylation on the piperidine ring system, whereas the alternative major metabolite M1 (an aromatic amine) is predominantly generated by CYP3A4 [1]. In human liver microsomes, the rate of M4 formation varied from approximately 160-880 pmol min⁻¹ mg⁻¹ protein across 12 individual donors and correlated significantly with paclitaxel 6α-hydroxylation (rₛ = 0.80; P = 0.0029), a CYP2C8 probe reaction [2]. In CYP2C8 Supersomes, M4 formation was 2.5 pmol min⁻¹ pmol⁻¹ CYP enzyme, approximately 25-fold higher than the 0.1 pmol min⁻¹ pmol⁻¹ CYP enzyme observed in CYP3A4 Supersomes [2].

CYP2C8 metabolism Drug-drug interactions Pharmacogenomics

Clinical Pharmacokinetic Quantitation: LC-MS/MS Method Validated for M4 Metabolite in Human Urine

A validated LC-MS/MS method for simultaneous analysis of nine cytochrome P450 probe drugs and their corresponding metabolites in human serum and urine includes 3'-Hydroxy Repaglinide (M4) as a key analyte [1]. In clinical studies, following a single 2 mg oral dose of repaglinide, urinary excretion of M4 was quantified alongside M1 up to 24 hours post-dose, with repaglinide and metabolites measured by LC-MS/MS [2]. The use of 3'-Hydroxy Repaglinide-d5 as an internal standard in such assays corrects for matrix effects and ionization variability inherent in biological fluids, ensuring accurate quantitation of M4 concentrations across diverse patient samples [3].

Pharmacokinetics Clinical bioanalysis Method validation

Chemical Stability and Storage: Defined Conditions for Long-Term Analytical Reliability

3'-Hydroxy Repaglinide-d5 demonstrates defined storage stability parameters: powder form stable for 3 years at -20°C and 2 years at 4°C; in solvent, stable for 6 months at -80°C and 1 month at -20°C [1]. The deuterium labeling on non-exchangeable carbon positions (ethoxy group) ensures isotopic integrity under typical LC-MS/MS sample preparation conditions, minimizing the risk of deuterium-hydrogen back-exchange that can compromise quantitation accuracy . Unlabeled 3'-Hydroxy Repaglinide may not have equivalently documented stability profiles, introducing uncertainty in long-term or multi-site studies .

Storage stability Sample integrity Long-term studies

3'-Hydroxy Repaglinide-d5: Optimal Procurement Scenarios for Analytical and Clinical Research


Clinical Pharmacokinetic Studies Requiring CYP2C8 Phenotyping

When quantifying 3'-Hydroxy Repaglinide (M4) in human plasma or urine to assess CYP2C8 activity—particularly in drug-drug interaction studies involving CYP2C8 inhibitors like gemfibrozil—3'-Hydroxy Repaglinide-d5 is the requisite internal standard [1]. The deuterated compound provides the exact mass shift (+5 Da) and near-identical physicochemical properties needed to correct for matrix effects and ionization variability in complex biological matrices, ensuring accurate quantitation of M4 concentrations across diverse patient populations [2].

Regulated Bioanalytical Method Validation for ANDA Submissions

For laboratories developing and validating LC-MS/MS methods intended for Abbreviated New Drug Application (ANDA) submissions, 3'-Hydroxy Repaglinide-d5 is the appropriate internal standard selection [1]. The compound is supplied with regulatory-grade characterization data and can be traced against USP or EP pharmacopeial standards, satisfying FDA and EMA requirements for bioanalytical method validation [1]. In contrast, research-grade unlabeled 3'-Hydroxy Repaglinide may not provide the documentation suite required for regulatory acceptance [2].

In Vitro Metabolism Studies Distinguishing CYP2C8 from CYP3A4 Activity

When investigating repaglinide metabolism in human liver microsomes or recombinant CYP systems, 3'-Hydroxy Repaglinide-d5 enables precise quantitation of M4 formation as a specific marker of CYP2C8 activity [1]. The deuterated standard's purity (99.46%) and isotopic enrichment support accurate measurement of M4 formation rates, which range from 160-880 pmol min⁻¹ mg⁻¹ protein in HLM and are 25-fold higher in CYP2C8 Supersomes compared to CYP3A4 Supersomes [2]. This specificity is critical for studies evaluating CYP2C8 pharmacogenomic variants or drug-drug interaction liability [3].

Long-Term Multi-Site Clinical Trials Requiring Consistent Internal Standard Performance

For multi-year, multi-site clinical trials where 3'-Hydroxy Repaglinide quantitation must remain consistent across batches and study phases, 3'-Hydroxy Repaglinide-d5 offers documented long-term storage stability [1]. The powder form maintains integrity for 3 years at -20°C, enabling bulk procurement and storage without batch-to-batch variability [1]. This documented stability profile supports audit compliance and reduces the risk of analytical drift over extended study timelines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Hydroxy Repaglinide-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.